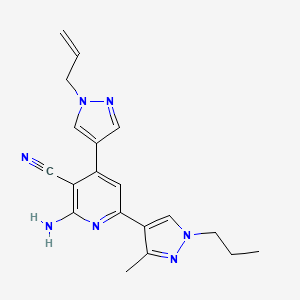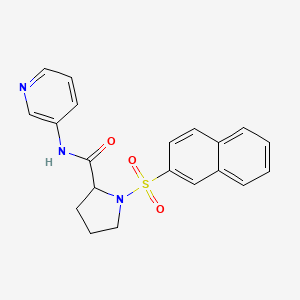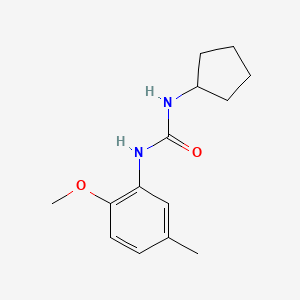![molecular formula C16H14N2O3S B5304466 5-[(2-methylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5304466.png)
5-[(2-methylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-methylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of drug development. This compound is also known as PNU-142633 and belongs to the class of furamides. The purpose of
Mécanisme D'action
Target of Action
It is known that thiazole, a key moiety in this compound, is a significant platform in a number of medicinally relevant molecules . For instance, Dabrafenib, Dasatinib, Patellamide A, Ixabepilone, and Epothilone are examples of clinically used anticancer medicines that contain the thiazole nucleus .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
It is known that thiazole-containing molecules can influence various biochemical pathways . They may activate or stop these pathways, leading to different downstream effects .
Result of Action
Thiazole-containing compounds have been associated with various biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and other effects .
Analyse Biochimique
Biochemical Properties
5-[(2-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The phenoxy group may also contribute to binding interactions with proteins, enhancing the compound’s specificity and efficacy in biochemical assays .
Cellular Effects
The effects of 5-[(2-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling proteins, thereby affecting downstream pathways that regulate cell growth, differentiation, and apoptosis . Additionally, the compound’s interaction with cellular enzymes can lead to alterations in metabolic flux, impacting overall cellular function .
Molecular Mechanism
At the molecular level, 5-[(2-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide exerts its effects through specific binding interactions with biomolecules. The thiazole ring can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to inhibition or activation of enzymatic activity . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(2-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, necessitating careful consideration of dosage and exposure duration .
Dosage Effects in Animal Models
The effects of 5-[(2-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks .
Metabolic Pathways
5-[(2-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, influencing the levels of various metabolites . The compound’s role in these pathways can lead to changes in cellular energy production, biosynthesis, and degradation processes, impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 5-[(2-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation . These interactions are crucial for the compound’s bioavailability and effectiveness in biochemical assays and therapeutic applications .
Subcellular Localization
The subcellular localization of 5-[(2-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide is determined by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects .
Propriétés
IUPAC Name |
5-[(2-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-4-2-3-5-13(11)20-10-12-6-7-14(21-12)15(19)18-16-17-8-9-22-16/h2-9H,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCXGBYGQYWBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5304391.png)
![N-(3-fluorophenyl)-N'-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]urea hydrochloride](/img/structure/B5304403.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5304408.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5304417.png)
![N-(2-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5304419.png)

![3-[5-(4-nitrophenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5304424.png)
![3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5304427.png)
![(1R*,2R*,6S*,7S*)-4-[(1-phenyl-1H-pyrazol-5-yl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5304429.png)
![8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5304436.png)


![ethyl 5-(2-ethoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304478.png)
